molecular formula C11H14O2 B2404010 Methyl 3-(p-tolyl)propanoate CAS No. 56955-36-3

Methyl 3-(p-tolyl)propanoate

Cat. No.: B2404010
CAS No.: 56955-36-3
M. Wt: 178.231
InChI Key: ZYODXRYBYZMUNL-UHFFFAOYSA-N
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Description

“Methyl 3-(p-tolyl)propanoate” is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as “Methyl 3-oxo-3-(p-tolyl)propanoate” and "Methyl 3-(4-methylphenyl)-3-oxopropanoate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a propanoate group . The average mass of the molecule is 192.211 Da and the monoisotopic mass is 192.078644 Da .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 178.23 . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Conformational Analysis

The conformational aspects of related chemical structures, including 1-p-tolyl-2-phenyl-1-propanols and 1-p-tolyl-2-phenyl-1-propanone, have been studied using NMR spectroscopy. These studies provide insights into the preferred conformational equilibria of such compounds, which is essential for understanding their chemical behavior and potential applications (Kunieda et al., 1983).

Synthesis and Pharmaceutical Applications

Methyl 3-(p-tolyl)propanoate derivatives, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, have been synthesized for potential pharmaceutical applications. These compounds are key starting materials in the synthesis of specific drug antagonists (Zhong et al., 1999).

Chemical Kinetics and Pyrolysis

Research in the field of fuel and combustion has explored the pyrolysis of methyl propanoate, a compound structurally related to this compound. This research is significant for understanding the combustion processes of ester fuels and their potential applications in renewable energy sources (Farooq et al., 2014).

Organic Synthesis and Functionalization

Studies have been conducted on the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the synthesis of derivatives like 3-(2'-tolyl)propanoic acid. Such synthetic methods are crucial for producing specific organic compounds for various applications (Cai et al., 2007).

Biofuel Research

Methyl propanoate's properties and decomposition mechanisms have been extensively studied to evaluate its potential as a biofuel. These studies contribute to the development of sustainable, renewable energy sources (Zhao et al., 2013).

Enzymatic Catalysis

Research has explored the use of enzymes for synthesizing methyl propanoate, an important precursor in the production of polymers like polymethyl methacrylates. This enzymatic approach offers a greener alternative for chemical synthesis (van Beek et al., 2014).

Safety and Hazards

“Methyl 3-(p-tolyl)propanoate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Methyl 3-(p-tolyl)propanoate, also known as Methyl 3-(4-methylphenyl)propanoate, is a complex organic compound It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Based on its structural similarity to other bioactive aromatic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

These compounds have an array of important functions including plant defense and structural support .

Pharmacokinetics

The compound’s molecular weight of 17823 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Related indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room temperature environment . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH and enzymatic conditions of its environment.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODXRYBYZMUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.39 g of 3-p-tolyl-acrylic acid methyl ester (40aa) prepared by above Step 1 was dissolved in methanol solution (7.9 mM) under nitrogen atmosphere. Then Pd—C was added thereto, hydrogenated under a hydrogen balloon for 1 to 2 hrs at room temperature. The reaction mixture was filtered and concentrated in vacuo. The resulting compound was purified with Silica gel column chromatography with a solvent mixture mixed with EtOAc and hexane (1:10) as an eluant to give 1.24 g of 3-p-tolyl-propionic acid methyl ester (40ab) (yield: 95%).
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Synthesis routes and methods II

Procedure details

1.39 g of 3-p-tolyl-acrylic acid methyl ester (40aa) prepared by above Step 1 was dissolved in methanol solution (7.9 mmol) under argon atmosphere. Then Pd—C was added thereto, hydrogenated under a hydrogen balloon for 1 to 2 hrs at room temperature. The reaction mixture was filtered and concentrated in vacuo. The resulting compound was purified with Silica gel column chromatography with a solvent mixture mixed with EtOAc and hexane (1:10) as an eluant to give 1.24 g of 3-p-tolyl-propionic acid methyl ester (40ab) (yield: 95%).
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